molecular formula C19H30O2 B1589158 1-Androstenediol CAS No. 5323-27-3

1-Androstenediol

Cat. No.: B1589158
CAS No.: 5323-27-3
M. Wt: 290.4 g/mol
InChI Key: RZFGPAMUAXASRE-YSZCXEEOSA-N
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Description

1-Androstenediol: , also known as 5α-androst-1-ene-3β,17β-diol, is a prohormone of 1-testosterone (Δ1-DHT). It is a naturally occurring androstane steroid that has been used as a dietary supplement. The compound is identified by the World Anti-Doping Agency as a prohibited substance related to anabolic steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Androstenediol can be synthesized from dehydroepiandrosterone (DHEA) through a series of reduction and oxidation reactions. The reduction of the 17-keto group in DHEA by 17-hydroxysteroid dehydrogenases produces this compound. This is followed by the oxidation of the 3-beta hydroxyl group to a 3-keto group by 3-hydroxysteroid dehydrogenases .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial transformation processes. Specific strains of microorganisms are employed to convert precursor steroids into the desired product through biocatalysis. This method is preferred due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Androstenediol undergoes various chemical reactions, including:

    Oxidation: Conversion to 1-androstenedione.

    Reduction: Conversion to 1-testosterone.

    Substitution: Reactions involving the hydroxyl groups at positions 3 and 17.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving acidic or basic catalysts.

Major Products:

Scientific Research Applications

Chemistry: 1-Androstenediol is used in the synthesis of various steroidal compounds. It serves as an intermediate in the production of anabolic steroids and other related compounds.

Biology: In biological research, this compound is studied for its role in steroidogenesis and its effects on cellular processes. It is used to investigate the pathways involved in the biosynthesis of androgens and estrogens.

Medicine: this compound has been explored for its potential therapeutic applications, including hormone replacement therapy and the treatment of certain hormonal disorders. its use is limited due to its classification as a prohibited substance.

Industry: In the pharmaceutical industry, this compound is used as a precursor in the synthesis of various steroidal drugs. It is also employed in the development of performance-enhancing supplements .

Mechanism of Action

1-Androstenediol exerts its effects by acting as a prohormone for 1-testosterone. It is converted to 1-testosterone through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. The resulting 1-testosterone then binds to androgen receptors, leading to the activation of various signaling pathways that regulate gene expression and cellular functions .

Comparison with Similar Compounds

    Androstenediol (5-androstenediol): An endogenous weak androgen and estrogen steroid hormone.

    Androstenedione: An intermediate in the biosynthesis of testosterone from dehydroepiandrosterone.

    Dehydroepiandrosterone (DHEA): A precursor steroid produced by the adrenal glands.

Uniqueness: 1-Androstenediol is unique due to its specific role as a prohormone for 1-testosterone. Unlike other similar compounds, it directly contributes to the production of 1-testosterone, which has distinct anabolic and androgenic properties .

Properties

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGPAMUAXASRE-YSZCXEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627737
Record name 5alpha-Androst-1-ene-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-27-3
Record name 5α-Androst-1-ene-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5323-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Androstenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5alpha-Androst-1-ene-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W74907I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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